IHVR-19029 IHVR-19029 IHVR-19029 is a lead endoplasmic reticulum α-glucosidases I and II inhibitor, which efficiently protected mice from lethal Ebola and Marburg virus infections via injection route. IHVR-19029 has been demonstrated to significantly protect mice from lethal infections of the Marburg and Ebola viruses when administrated via intraperitoneal injections.
Brand Name: Vulcanchem
CAS No.: 1447464-73-4
VCID: VC0530451
InChI: InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
SMILES: CC(C)(C)NC(=O)N(CCCCCCN1CC([C](C([C]1CO)O)O)O)C2CCCCC2
Molecular Formula: C23H45N3O5
Molecular Weight: 443.6 g/mol

IHVR-19029

CAS No.: 1447464-73-4

Cat. No.: VC0530451

Molecular Formula: C23H45N3O5

Molecular Weight: 443.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

IHVR-19029 - 1447464-73-4

Specification

CAS No. 1447464-73-4
Molecular Formula C23H45N3O5
Molecular Weight 443.6 g/mol
IUPAC Name 3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea
Standard InChI InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1
Standard InChI Key GFBNIASMQRMEDU-PLACYPQZSA-N
Isomeric SMILES CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2
SMILES CC(C)(C)NC(=O)N(CCCCCCN1CC([C](C([C]1CO)O)O)O)C2CCCCC2
Canonical SMILES CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2
Appearance Solid powder

Introduction

PropertyValue
CAS Number1447464-73-4
Molecular FormulaC23H45N3O5
Molecular Weight443.62 Daltons
Compound Purity98.0%
Solubility in DMSO100-250 mg/mL (with ultrasonic assistance)
Storage Conditions-20°C (3 years stability); 4°C (2 years stability) as powder
Shipping TemperatureRoom Temperature

The canonical SMILES notation for IHVR-19029 is O=C(NC(C)(C)C)N(C1CCCCC1)CCCCCCN2C@HC@@HC@HC@@HC2, which represents its complete molecular structure . The compound features four free hydroxyl groups on the deoxynojirimycin moiety, which are critical for its biological activity but also contribute to its pharmacokinetic limitations .

Mechanism of Action

IHVR-19029 exerts its antiviral effects through a host-directed mechanism rather than by directly targeting viral proteins. The compound's primary mode of action involves the inhibition of endoplasmic reticulum α-glucosidases I and II, with an IC50 of 0.48 μM specifically for ER α-glucosidase I .

These enzymes play crucial roles in the processing of N-linked glycans on glycoproteins, including viral envelope proteins. By inhibiting these enzymes, IHVR-19029 disrupts the proper folding and maturation of viral glycoproteins, thereby interfering with viral assembly and the production of infectious virions . This mechanism is particularly effective against enveloped viruses, which rely heavily on properly folded glycoproteins for their infectivity.

Host-Directed Antiviral Strategy

The host-directed approach employed by IHVR-19029 offers several advantages over direct-acting antivirals. First, it presents a higher barrier to resistance development since the target is a host enzyme rather than a viral protein. Second, this mechanism potentially confers broad-spectrum activity against multiple viruses that share a dependence on host glycosylation machinery . This property is particularly valuable for addressing emerging viral threats and hemorrhagic fever viruses, which often lack specific therapeutic options.

Antiviral Efficacy

IHVR-19029 has demonstrated significant antiviral activity against multiple clinically relevant viruses. Research has shown that the compound efficiently blocks the replication of several hemorrhagic fever viruses, including Dengue virus (DENV), Ebola virus (EBOV), and Rift Valley fever virus .

Animal studies have provided compelling evidence for the compound's efficacy, showing that IHVR-19029 effectively protected mice from lethal infections of Marburg and Ebola viruses when administered via intraperitoneal injections . These findings highlight the potential therapeutic value of this compound for addressing severe viral infections that currently have limited treatment options.

Enhanced Efficacy Through Combination Therapy

Research has also explored combination therapies to enhance the antiviral potency of IHVR-19029. Notably, the combination of IHVR-19029 with Favipiravir has been shown to improve antiviral efficacy compared to either agent alone . This synergistic effect may result from the complementary mechanisms of action of these compounds, with IHVR-19029 targeting viral glycoprotein processing and Favipiravir inhibiting viral RNA-dependent RNA polymerase.

Such combination approaches may offer advantages in terms of enhanced efficacy, reduced dosing requirements, and potentially decreased likelihood of resistance development. These benefits could be particularly valuable for the management of severe viral infections that require robust and rapidly acting therapeutic interventions.

Pharmacokinetic Properties and Limitations

Despite its promising antiviral activity, IHVR-19029 faces significant pharmacokinetic challenges that limit its therapeutic potential, particularly for oral administration. The compound suffers from low oral bioavailability, which has been attributed to poor absorption across the intestinal epithelium . Caco-2 permeability experiments have revealed a high efflux ratio, suggesting that active transport mechanisms may limit the compound's intestinal absorption .

Off-Target Effects on Gastrointestinal Glucosidases

A significant limitation of IHVR-19029 is its interaction with carbohydrate-metabolizing glucosidases in the gastrointestinal lumen. As a substrate mimetic designed to inhibit ER α-glucosidases, the compound also affects structurally similar enzymes in the digestive tract. This off-target activity can lead to dose-limiting osmotic diarrhea, especially following oral administration .

These pharmacokinetic and tolerability challenges have prompted researchers to explore alternative delivery strategies, particularly prodrug approaches, to overcome these limitations while preserving the compound's potent antiviral activity.

Prodrug Development and Improvements

To address the pharmacokinetic limitations and off-target effects of IHVR-19029, researchers have developed ester prodrugs with improved properties. These prodrugs were designed to protect the hydroxyl groups in the deoxynojirimycin moiety, which are important for both on-target and off-target effects against glucosidases .

Three forms of tetra-esters were synthesized: acetate (7), butyrate (8), and isobutyrate (9) . These prodrugs were evaluated for their stability in physiologically relevant conditions, conversion to the parent compound, and permeability characteristics.

Stability and Bioconversion Properties

The ester prodrugs have demonstrated excellent stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), with more than 89% and 72% of the prodrugs remaining intact after 4 hours, respectively . This stability is crucial for ensuring that the prodrugs remain intact during gastrointestinal transit, avoiding off-target interactions with gut glucosidases.

Studies on the bioconversion of these prodrugs revealed interesting species-dependent patterns. In mice, the prodrugs were converted to IHVR-19029 in both plasma and liver, while in humans, the conversion occurred primarily in the liver . This species difference has important implications for translational research and clinical development.

Enhanced Pharmacokinetic Profile

The following table summarizes the key properties of IHVR-19029 prodrugs:

ProdrugStability in SGF (4h)Stability in SIF (4h)Conversion to Parent CompoundImproved Exposure
Acetate (7)94% remaining91% remainingSpecies-dependentModerate
Butyrate (8)89% remaining72% remainingSpecies-dependentHighest
Isobutyrate (9)108% remaining90% remainingSpecies-dependentNot specified

Additionally, these prodrugs were found to be inactive against glucosidases but still exhibited antiviral activities against dengue virus infection in cell-based assays . This finding suggests that the prodrugs may be converted to the active parent compound within infected cells, enabling targeted antiviral activity while minimizing off-target effects.

Applications in Viral Research

IHVR-19029 has significant research applications in the field of virology, particularly for studying and potentially treating infections caused by hemorrhagic fever viruses. The compound's mechanism of action, targeting host glucosidase enzymes rather than viral proteins, makes it valuable for addressing a diverse range of viral threats, including emerging pathogens .

Research Applications

The compound has been employed in various research contexts, including:

  • Investigation of viral glycoprotein processing and assembly

  • Evaluation of host-directed antiviral strategies

  • Development of combination therapies for severe viral infections

  • Exploration of prodrug approaches to improve drug delivery

More recently, IHVR-19029 has been investigated for potential applications against COVID-19, expanding its research utility to coronaviruses . This application leverages the compound's mechanism of disrupting viral glycoprotein processing, which is relevant to SARS-CoV-2 infection.

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